6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Substitution: Nucleophiles such as amines or thiols; reactions often performed in polar aprotic solvents like DMF or DMSO.
Reduction: Lithium aluminum hydride; reactions conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole core.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group may contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzimidazole: Lacks the difluoromethoxy group but shares the benzimidazole core.
6-Methoxy-2-(methylthio)-1H-benzo[d]imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Methylthio)-1H-benzo[d]imidazole: Lacks the difluoromethoxy group.
Uniqueness
6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both the difluoromethoxy and methylthio groups, which confer distinct chemical properties and potential biological activities. The difluoromethoxy group can enhance lipophilicity and metabolic stability, while the methylthio group can influence the compound’s reactivity and binding interactions .
Eigenschaften
Molekularformel |
C9H8F2N2OS |
---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
6-(difluoromethoxy)-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2OS/c1-15-9-12-6-3-2-5(14-8(10)11)4-7(6)13-9/h2-4,8H,1H3,(H,12,13) |
InChI-Schlüssel |
HVNQWCXGRGXYKE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(N1)C=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.